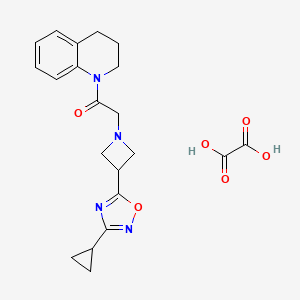

2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone oxalate

Descripción

Propiedades

IUPAC Name |

2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O2.C2H2O4/c24-17(23-9-3-5-13-4-1-2-6-16(13)23)12-22-10-15(11-22)19-20-18(21-25-19)14-7-8-14;3-1(4)2(5)6/h1-2,4,6,14-15H,3,5,7-12H2;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNXYUFIOTKJDIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)CN3CC(C3)C4=NC(=NO4)C5CC5.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone oxalate is a novel derivative that combines the oxadiazole and quinoline moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Azetidine ring : Contributes to the compound's ability to interact with biological targets.

- Cyclopropyl group : Enhances lipophilicity and may influence receptor binding.

- Oxadiazole moiety : Known for antimicrobial and anticancer activities.

The molecular formula is with a molecular weight of approximately 358.41 g/mol.

Biological Activity Overview

The biological activity of the compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that derivatives of oxadiazole possess significant antimicrobial properties. For instance, compounds similar to the one have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of microbial cell wall synthesis or interference with metabolic pathways.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 8 µg/mL |

| Similar Oxadiazole Derivative | E. coli | 16 µg/mL |

2. Anticancer Activity

Studies have demonstrated that compounds containing oxadiazole and quinoline structures exhibit cytotoxic effects against various cancer cell lines. The proposed mechanism involves inducing apoptosis through the activation of caspases and modulation of cell cycle progression.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 15 | Apoptosis induction |

| MCF7 | 10 | Cell cycle arrest |

3. Neuroprotective Effects

Some derivatives have shown promise in neuroprotection, potentially useful in treating neurodegenerative diseases. The mechanism may involve antioxidant properties and modulation of neurotransmitter systems.

4. Anti-inflammatory Properties

Compounds similar to this one have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6.

Case Studies

A series of studies have been conducted to evaluate the biological activity of related compounds:

- Study on Antimicrobial Efficacy : A recent study evaluated a range of oxadiazole derivatives against resistant bacterial strains. The results indicated that certain modifications significantly enhanced antimicrobial potency compared to standard antibiotics .

- Cytotoxicity Assessment : In vitro tests on cancer cell lines showed that specific derivatives exhibited selective cytotoxicity with minimal effects on normal cells . This selectivity is crucial for developing safer therapeutic agents.

- Neuroprotective Studies : Research involving animal models indicated that compounds with similar structures could reduce neuroinflammation and improve cognitive function in models of Alzheimer's disease .

Aplicaciones Científicas De Investigación

Anticancer Applications

Recent studies have highlighted the anticancer potential of this compound. For example:

- Mechanism of Action : The compound induces apoptosis and cell cycle arrest in cancer cells.

- Efficacy : In vitro studies against MCF-7 breast cancer cell lines demonstrated inhibition rates ranging from 89% to 94% at concentrations between 0.1 μM and 2 μM, indicating strong anticancer activity when compared to standard treatments like doxorubicin.

Antimicrobial Activity

The compound has also shown promising results as an antimicrobial agent:

- Minimum Inhibitory Concentration (MIC) : Tested against various bacterial strains, MIC values ranged from 4.19 µM to 13.74 µM, demonstrating moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.

- Specific Strains : Notable efficacy was observed against Salmonella typhi and Bacillus subtilis, suggesting potential for development into new antimicrobial therapies .

Antioxidant Properties

The antioxidant capabilities of the compound were evaluated using the DPPH assay:

- Free Radical Scavenging : The compound exhibited significant scavenging activity, indicating its potential utility in preventing oxidative stress-related diseases.

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis indicated that modifications in the chemical structure significantly influence biological activities:

- Variations in substituents on the oxadiazole ring were found to enhance both anticancer and antimicrobial properties.

- For instance, derivatives with halogen substitutions showed improved efficacy compared to their non-substituted counterparts .

Study 1: Synthesis and Evaluation

In a study published in 2023, researchers synthesized a series of derivatives based on the oxadiazole framework. Among these, derivatives demonstrated notable cytotoxic effects on cancer cells while maintaining antibacterial properties against common pathogens.

Study 2: Molecular Docking Studies

Molecular docking studies have been performed to predict how the compound interacts with biological targets. The results suggest that the structural features of the compound facilitate strong binding affinity to key enzymes involved in cancer progression and bacterial resistance mechanisms .

Summary of Biological Activities

| Activity Type | Assessed Against | Results |

|---|---|---|

| Anticancer | MCF-7 Cell Line | Inhibition: 89% - 94% |

| Antimicrobial | Various Bacterial Strains | MIC: 4.19 µM - 13.74 µM |

| Antioxidant | DPPH Radical Scavenging | Significant activity observed |

Comparación Con Compuestos Similares

Structural Analogues

Table 1: Key Structural Differences

Key Observations :

- Heterocycle Position : The 1,2,4-oxadiazole in the target compound is less common in medicinal chemistry compared to 1,3,4-oxadiazoles, which are widely studied for anticancer and antibacterial properties . The cyclopropyl group may enhance metabolic stability by reducing ring oxidation .

- Azetidine vs.

- Dihydroquinoline Moiety: This aromatic system could facilitate π-π stacking interactions in biological targets, a feature absent in simpler aryl-substituted oxadiazoles .

Key Observations :

- The target compound’s synthesis likely involves cyclopropanation of the oxadiazole ring, a step requiring specialized reagents (e.g., cyclopropane donors). This contrasts with simpler acetic anhydride-mediated cyclization in 1,3,4-oxadiazole synthesis .

Physicochemical Properties

Table 3: Solubility and Stability

| Property | Target Compound | 1,3,4-Oxadiazoles | 2,3-Dihydro-1,3,4-oxadiazoles |

|---|---|---|---|

| Solubility in Water | High (oxalate salt form) | Low (neutral derivatives) | Moderate (polar side chains) |

| Thermal Stability | Likely high (rigid rings) | Moderate | Low (dihydro form prone to oxidation) |

| Lipophilicity (LogP) | ~3.5 (estimated) | ~2.8–3.2 | ~2.5–3.0 |

Key Observations :

- The oxalate salt confers superior aqueous solubility compared to neutral 1,3,4-oxadiazoles, aligning with the principle that polar salts enhance hydrophilicity .

- The cyclopropyl and azetidine groups may increase lipophilicity, favoring membrane permeability in drug delivery .

Table 4: Reported Bioactivities of Analogues

Key Inferences for Target Compound :

- The dihydroquinoline moiety is associated with intercalation in DNA (anticancer), while the oxadiazole ring may disrupt microbial enzymes .

- The oxalate salt could enhance in vivo efficacy by improving dissolution rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.